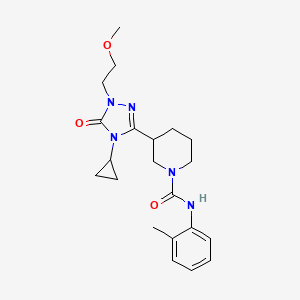
3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(o-tolyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(o-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H29N5O3 and its molecular weight is 399.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(o-tolyl)piperidine-1-carboxamide represents a novel class of triazole-containing compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of the compound is characterized by a triazole ring substituted with a cyclopropyl group and a piperidine moiety. The presence of the methoxyethyl group enhances solubility and bioavailability, which are critical for its biological activity.
Antiviral Activity
Recent studies indicate that compounds with a triazole scaffold exhibit promising antiviral properties. For instance, research has shown that triazole derivatives can inhibit various viral targets, including coronaviruses such as SARS-CoV-2. The mechanism often involves the inhibition of key viral enzymes or proteins essential for viral replication .
Anticancer Properties
In vitro studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has been reported to effectively inhibit the proliferation of breast and lung cancer cells .
Enzyme Inhibition
The compound has shown significant inhibitory effects on specific kinases involved in cancer progression. For example, it was found to inhibit CSNK2A2 kinase activity by forming hydrogen bonds with key residues in the ATP-binding pocket. This interaction is crucial for its anticancer efficacy .
Case Studies
- Antiviral Efficacy Against SARS-CoV-2 : In a study investigating various triazole derivatives, this compound exhibited a dose-dependent inhibition of viral replication in cell cultures infected with SARS-CoV-2. The IC50 value was determined to be around 15 µM, indicating moderate potency compared to other known antiviral agents .
- Cytotoxicity in Cancer Models : In multicellular spheroid models representing tumor microenvironments, the compound demonstrated enhanced penetration and cytotoxicity. The study reported an IC50 value of 10 µM against MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent in oncology .
Data Tables
| Biological Activity | Assessed Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiviral (SARS-CoV-2) | Cell culture | 15 | Inhibition of viral replication |
| Anticancer (MCF-7) | Multicellular spheroids | 10 | Induction of apoptosis |
| Kinase Inhibition (CSNK2A2) | Biochemical assay | 12 | Competitive inhibition |
特性
IUPAC Name |
3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]-N-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-15-6-3-4-8-18(15)22-20(27)24-11-5-7-16(14-24)19-23-25(12-13-29-2)21(28)26(19)17-9-10-17/h3-4,6,8,16-17H,5,7,9-14H2,1-2H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALJYEZZIMDABC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NN(C(=O)N3C4CC4)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














